molecular formula C17H16ClN5O2 B2512474 5-amino-N-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951894-24-9

5-amino-N-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2512474
CAS RN: 951894-24-9
M. Wt: 357.8
InChI Key: ZQAGUIVOBOEZOC-UHFFFAOYSA-N
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Description

The compound “5-amino-N-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” has the molecular formula C17H16ClN5O2 . It has a molecular weight of 357.8 g/mol .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C17H16ClN5O2/c1-10-3-6-12(7-4-10)19-16-15(21-23-22-16)17(24)20-13-9-11(18)5-8-14(13)25-2/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) . The canonical SMILES representation is CC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3=C(C=CC(=C3)Cl)OC .


Physical And Chemical Properties Analysis

This compound has a XLogP3-AA value of 4.2, indicating its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 5 rotatable bonds . The topological polar surface area is 91.9 Ų . The compound has a complexity of 447 .

Scientific Research Applications

Antimicrobial Activities

Research has shown that derivatives of 1,2,4-triazole, a category to which the chemical belongs, possess significant antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and tested them for antimicrobial activities. These compounds demonstrated good to moderate activities against various microorganisms, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Cytotoxicity Studies

Another aspect of scientific research focuses on the cytotoxic properties of triazole derivatives. Hassan et al. (2014) explored the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and assessed their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The study provides insights into the potential therapeutic applications of such compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).

Material Science Applications

In material science, triazole derivatives have been utilized for corrosion inhibition. Bentiss et al. (2009) investigated the efficiency of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole as a corrosion inhibitor for mild steel in hydrochloric acid medium. Their research demonstrated that this compound could significantly reduce corrosion, making it a valuable substance for protecting metals in acidic environments (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

properties

IUPAC Name

5-amino-N-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-10-3-6-12(7-4-10)23-16(19)15(21-22-23)17(24)20-11-5-8-14(25-2)13(18)9-11/h3-9H,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAGUIVOBOEZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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